molecular formula C11H22OSSn2 B12097149 (3-Methoxythiophene-2,5-diyl)bis(trimethylstannane)

(3-Methoxythiophene-2,5-diyl)bis(trimethylstannane)

Cat. No.: B12097149
M. Wt: 439.8 g/mol
InChI Key: IXGYNRQAJGSQQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxythiophene-2,5-diyl)bis(trimethylstannane) typically involves the reaction of 3-methoxythiophene with trimethyltin chloride in the presence of a catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for (3-Methoxythiophene-2,5-diyl)bis(trimethylstannane) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of (3-Methoxythiophene-2,5-diyl)bis(trimethylstannane) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes . This interaction can influence the electronic properties of the metal center, leading to various chemical and physical effects .

Properties

Molecular Formula

C11H22OSSn2

Molecular Weight

439.8 g/mol

IUPAC Name

(3-methoxy-5-trimethylstannylthiophen-2-yl)-trimethylstannane

InChI

InChI=1S/C5H4OS.6CH3.2Sn/c1-6-5-2-3-7-4-5;;;;;;;;/h2H,1H3;6*1H3;;

InChI Key

IXGYNRQAJGSQQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)[Sn](C)(C)C)[Sn](C)(C)C

Origin of Product

United States

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